2-Aminoethaneselenonic acid

Description

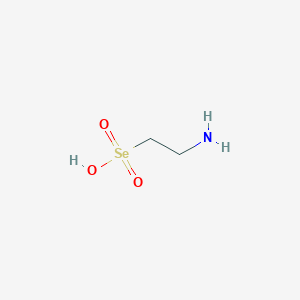

2-Aminoethaneselenonic acid (chemical formula: C₂H₇NO₃Se) is an organoselenium compound characterized by a selenonic acid (-SeO₃H) functional group attached to an ethylamine backbone. This compound is structurally analogous to 2-aminoethanesulfonic acid (taurine) but replaces sulfur with selenium, a heavier chalcogen. Selenonic acids are known for their strong acidity and redox activity, making them relevant in biochemical and catalytic applications .

Properties

CAS No. |

16698-41-2 |

|---|---|

Molecular Formula |

C2H7NO3Se |

Molecular Weight |

172.05 g/mol |

IUPAC Name |

2-aminoethaneselenonic acid |

InChI |

InChI=1S/C2H7NO3Se/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) |

InChI Key |

CCIFFQWCGIGQGI-UHFFFAOYSA-N |

SMILES |

C(C[Se](=O)(=O)O)N |

Canonical SMILES |

C(C[Se](=O)(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

2-Aminoethanesulfonic Acid (Taurine)

- Formula: C₂H₇NO₃S

- Key Differences: Acidity: The selenonic acid group (-SeO₃H) in 2-aminoethaneselenonic acid is more acidic (pKa ~1–2) than the sulfonic acid group (-SO₃H, pKa ~1.5–2.5) due to selenium’s larger atomic radius and lower electronegativity . Stability: Selenium derivatives are generally less stable than sulfur analogues under oxidative conditions, forming selenoxides more readily . Biological Activity: Taurine is a critical osmolyte and neurotransmitter, while selenium analogues are explored for antioxidant properties but exhibit higher toxicity .

2-(N-Cyclohexylamino)-ethanesulfonic Acid (CHES)

- Formula: C₈H₁₇NO₃S

- Key Differences: Buffer Capacity: CHES is a zwitterionic buffer (effective pH 8.6–10.0), whereas this compound’s buffering range is uncharacterized but expected to be lower due to stronger acidity . Applications: CHES is widely used in biochemical assays, while selenium derivatives are niche reagents in organometallic synthesis .

2-Hydroxyaminoacetic Acid

- Formula: C₂H₅NO₃

- Key Differences: Functional Groups: The hydroxylamino (-NHOH) group contrasts with the selenonic acid group, resulting in distinct redox behavior. Hydroxyaminoacetic acid is less acidic (pKa ~4–5) . Toxicity: Hydroxyaminoacetic acid lacks the heavy-metal-associated hazards of selenium compounds .

Physicochemical Properties

| Property | This compound | 2-Aminoethanesulfonic Acid | CHES Buffer |

|---|---|---|---|

| Molecular Weight | ~170.05 g/mol | ~125.15 g/mol | ~207.29 g/mol |

| Acidity (pKa) | ~1–2 (estimated) | ~1.5–2.5 | ~9.3 (amine group) |

| Solubility | High in polar solvents | High in water | Moderate in water |

| Thermal Stability | Moderate (decomposes >200°C) | High (>300°C) | High (>250°C) |

Q & A

Q. What statistical approaches resolve contradictions in reported biochemical activity data for this compound?

- Methodological Answer : Use hierarchical linear modeling (HLM) to account for clustered data (e.g., repeated measurements across labs). Meta-analysis of published IC₅₀ values with random-effects models can quantify heterogeneity. Sensitivity analyses should exclude outliers and adjust for confounding variables (e.g., assay type) .

Q. Which advanced techniques characterize the interaction of this compound with metalloproteins?

- Methodological Answer : X-ray crystallography or cryo-electron microscopy (cryo-EM) can resolve binding sites. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), while inductively coupled plasma mass spectrometry (ICP-MS) tracks selenium incorporation into proteins. Validate with site-directed mutagenesis .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as selenoxide elimination. Molecular dynamics (MD) simulations in implicit solvent models (e.g., TIP3P) predict membrane permeability. Cross-validate with experimental kinetic data .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility?

- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (e.g., pH, temperature) via design of experiments (DoE). Use high-performance liquid chromatography (HPLC) with UV/Vis detection for purity checks. Document protocols in compliance with FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.